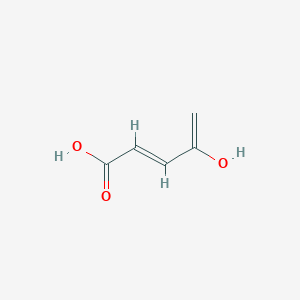
(2E)-4-hydroxypenta-2,4-dienoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-hydroxypenta-2,4-dienoic acid (HPD) is a naturally occurring compound that is found in various plant species. It is a polyunsaturated fatty acid that has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
(2E)-4-hydroxypenta-2,4-dienoic Acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. (2E)-4-hydroxypenta-2,4-dienoic Acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism Of Action
The mechanism of action of (2E)-4-hydroxypenta-2,4-dienoic Acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in inflammation and cancer cell growth. (2E)-4-hydroxypenta-2,4-dienoic Acid has also been shown to activate certain signaling pathways that are involved in cell survival and growth.
Biochemical And Physiological Effects
(2E)-4-hydroxypenta-2,4-dienoic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and other enzymes that are involved in the inflammatory response. (2E)-4-hydroxypenta-2,4-dienoic Acid has also been shown to induce apoptosis (cell death) in cancer cells by activating certain signaling pathways.
Advantages And Limitations For Lab Experiments
One advantage of using (2E)-4-hydroxypenta-2,4-dienoic Acid in lab experiments is that it is a naturally occurring compound that is found in many plant species. This makes it relatively easy to obtain and study. However, one limitation is that (2E)-4-hydroxypenta-2,4-dienoic Acid is not very stable and can degrade quickly, which can make it difficult to work with.
Future Directions
There are many potential future directions for research on (2E)-4-hydroxypenta-2,4-dienoic Acid. One area of interest is the development of new drugs that are based on (2E)-4-hydroxypenta-2,4-dienoic Acid. Another area of interest is the study of (2E)-4-hydroxypenta-2,4-dienoic Acid in combination with other compounds to see if it can enhance their therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of (2E)-4-hydroxypenta-2,4-dienoic Acid and its potential applications in the treatment of various diseases.
Synthesis Methods
(2E)-4-hydroxypenta-2,4-dienoic Acid can be synthesized from linoleic acid, which is an essential fatty acid found in many plant oils. The synthesis involves the oxidation of linoleic acid using potassium permanganate in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain (2E)-4-hydroxypenta-2,4-dienoic Acid.
properties
CAS RN |
144878-34-2 |
|---|---|
Product Name |
(2E)-4-hydroxypenta-2,4-dienoic Acid |
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.1 g/mol |
IUPAC Name |
(2E)-4-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3,6H,1H2,(H,7,8)/b3-2+ |
InChI Key |
JBZOAXSIWKRREW-NSCUHMNNSA-N |
Isomeric SMILES |
C=C(/C=C/C(=O)O)O |
SMILES |
C=C(C=CC(=O)O)O |
Canonical SMILES |
C=C(C=CC(=O)O)O |
synonyms |
2,4-Pentadienoic acid, 4-hydroxy-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



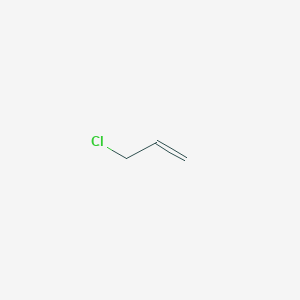
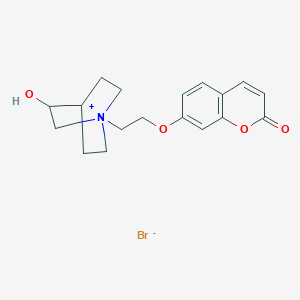
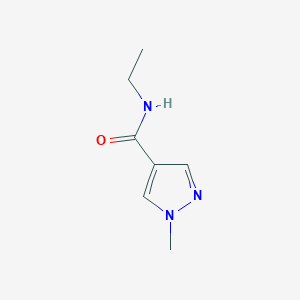

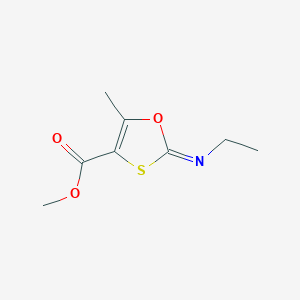
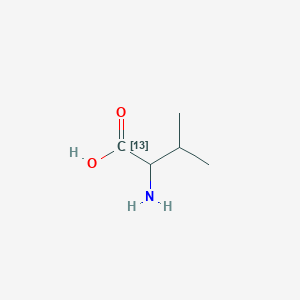
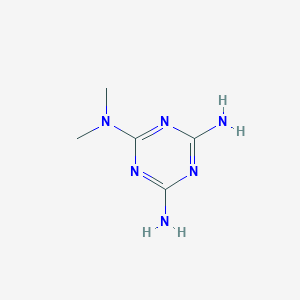
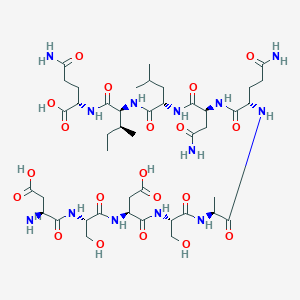
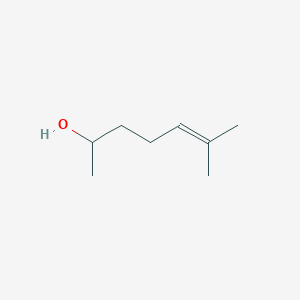
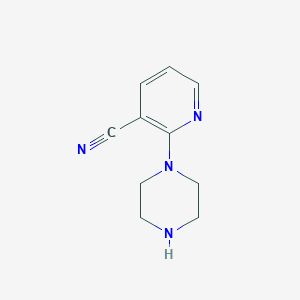
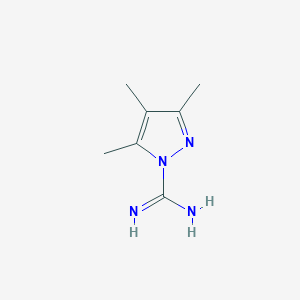
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
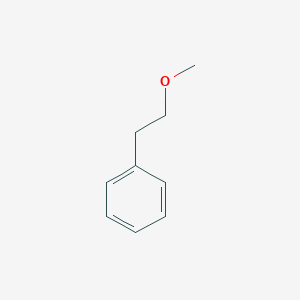
![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)